
Rapacuronium
Übersicht
Beschreibung
Rapacuronium ist ein nicht-depolarisierendes Muskelrelaxans, das als Zusatz zu einer Vollnarkose eingesetzt wurde, um die Intubation der Luftröhre zu erleichtern und während chirurgischer Eingriffe eine Skelettmuskelrelaxation zu ermöglichen . Es wurde unter dem Markennamen Raplon vermarktet. Aufgrund des Risikos eines tödlichen Bronchospasmus wurde es im Jahr 2001 vom Markt genommen .
Vorbereitungsmethoden
Rapacuronium wird durch eine Reihe chemischer Reaktionen synthetisiert, die steroide Vorläuferstoffe verwenden. Der Syntheseweg beinhaltet typischerweise die Veresterung eines steroiden Kerns mit geeigneten Seitenketten, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden würden die Skalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um die Reinheit und Ausbeute des Endprodukts sicherzustellen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter Hydrolyse und Oxidation. Die Hydrolyse von this compound-Bromid führt zur Bildung seines 3-Hydroxy-Metaboliten . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser und Sauerstoff, unter Bedingungen, die die Hydrolyse und Oxidation begünstigen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die hydrolysierten und oxidierten Metaboliten von this compound .
Analyse Chemischer Reaktionen
Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Facilitation of Tracheal Intubation:
Rapacuronium is primarily utilized to facilitate rapid sequence induction of anesthesia, providing conditions suitable for tracheal intubation. In clinical studies, doses of 1.5 mg/kg have been shown to produce satisfactory intubating conditions in a significant percentage of patients (68% to 89%) within approximately one minute after administration . This rapid onset makes it a valuable alternative to other NMBAs like succinylcholine.
Pediatric Use:
Research indicates that this compound can be effectively used in pediatric patients, with studies demonstrating satisfactory intubating conditions at doses of 1.5 mg/kg and 2.0 mg/kg for infants and children respectively . The rapid onset and short duration are particularly beneficial in pediatric anesthesia, where quick recovery is often critical.
Pharmacokinetics and Pharmacodynamics
This compound exhibits unique pharmacokinetic properties that differentiate it from other NMBAs:
- Onset and Duration: It has a rapid onset (approximately 1.2 to 1.8 minutes) and a short duration of action (10.2 to 16.5 minutes) in adults . This rapid action is attributed to its ability to equilibrate quickly between plasma and the neuromuscular junction.
- Cumulative Effects: The drug's active metabolite can accumulate in patients with renal failure, leading to prolonged neuromuscular block after multiple doses or infusions . This necessitates careful dosing in patients with compromised renal function.
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with specific adverse effects:
- Bronchospasm: The most commonly reported adverse event, occurring in about 3.4% of adult patients receiving the drug . This risk necessitates monitoring, especially in patients with pre-existing respiratory conditions.
- Other Effects: Tachycardia, hypotension, and injection site reactions have also been reported but occur less frequently (1.6%, 0.9%, and 1.1%, respectively) .
Comparative Efficacy
In comparative studies, this compound has shown similar or superior efficacy compared to other NMBAs:
- Versus Succinylcholine: While succinylcholine remains a standard for rapid intubation due to its very short duration, this compound offers a nondepolarizing alternative with a comparable onset time and potentially fewer side effects related to muscle fasciculations .
- Versus Rocuronium and Vecuronium: Studies suggest that this compound may have a more favorable profile concerning onset speed compared to rocuronium and vecuronium at equivalent doses .
Summary Table of Key Findings
Parameter | This compound | Succinylcholine | Rocuronium |
---|---|---|---|
Onset Time | 1.2 - 1.8 minutes | 0.8 - 1.2 minutes | 1 - 2 minutes |
Duration of Action | 10.2 - 16.5 minutes | Short (5 - 10 minutes) | Intermediate (30 - 60 minutes) |
Satisfactory Intubation | 68% - 89% | ~90% | Variable |
Common Adverse Effects | Bronchospasm (3.4%) | Muscle pain/fasciculations | Tachycardia (1.6%) |
Wirkmechanismus
Rapacuronium exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 subtype . This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation. The blockade of M2 receptors on prejunctional parasympathetic nerves leads to increased release of acetylcholine, which can result in bronchoconstriction through M3 receptor-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
Rapacuronium ähnelt anderen nicht-depolarisierenden Muskelrelaxantien wie Vecuronium, Rocuronium und Cisatracurium . Es zeichnet sich durch seine schnelle Wirkungseinsetzung und kurze Wirkungsdauer aus, was es zu einer potenziellen Alternative zu Succinylcholin für die schnelle Intubation machte . Im Gegensatz zu Succinylcholin verursacht this compound keine anfängliche Muskelstimulation vor der Relaxation, was ein Merkmal von Depolarisationsmitteln ist . Der größte Nachteil von this compound ist seine Assoziation mit Bronchospasmus, was zu seiner Rücknahme vom Markt führte .
Biologische Aktivität
Rapacuronium is an aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA) that was developed for use in anesthesia, particularly for facilitating tracheal intubation. Despite its promising characteristics, it was withdrawn from the market in 2001 due to safety concerns, including severe bronchospasm. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and associated case studies.
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile compared to other NMBAs. Key pharmacokinetic parameters include:
- Rapid Onset : The onset of action is notably rapid, comparable to that of succinylcholine, making it suitable for rapid sequence induction of anesthesia.
- Duration of Action : It has a short to medium duration of action, which can be influenced by the dosage administered. Higher doses improve intubating conditions but also increase the risk of adverse effects.
- Clearance : The clearance rate ranges from 0.26 to 0.67 L/h/kg, with an average around 0.45 L/h/kg. Clearance is reduced in patients with renal failure, leading to cumulative effects after multiple doses .
- Volume of Distribution : The steady-state volume of distribution is approximately 0.3 L/kg, indicating a highly polar compound that equilibrates rapidly between plasma and the site of effect .
Pharmacodynamics
This compound acts primarily by blocking nicotinic receptors at the neuromuscular junction, leading to muscle relaxation. Its potency and effects can vary based on patient demographics and health status:
- Age and Health Impact : Studies indicate that pharmacodynamic effects are consistent across age groups; however, renal insufficiency significantly affects its cumulative effects due to an active metabolite that is less efficiently eliminated .
- Muscarinic Receptor Interaction : Research suggests that this compound preferentially antagonizes M2 muscarinic receptors over M3 receptors in airway smooth muscle, contributing to its adverse respiratory effects .
Adverse Effects
The use of this compound is associated with several adverse effects:
- Bronchospasm : One of the most concerning side effects is bronchospasm, which can be severe and life-threatening .
- Cumulative Effects : Due to its active metabolite, there is a risk of prolonged neuromuscular blockade in patients with renal impairment .
- Market Withdrawal : These safety concerns led to its voluntary withdrawal from the U.S. market in 2001 after reports of serious adverse events .
Case Studies and Research Findings
Several studies have examined the biological activity and safety profile of this compound:
- Clinical Trials : Initial clinical trials demonstrated rapid onset and effective intubation conditions comparable to succinylcholine but raised alarms regarding respiratory complications .
- Pharmacokinetic Studies : Research highlighted that while this compound has a rapid clearance in healthy individuals, its pharmacokinetics change significantly in patients with renal failure, necessitating careful monitoring during administration .
- Adverse Reaction Reports : Post-marketing surveillance revealed multiple cases of bronchospasm and other respiratory complications associated with this compound use, prompting further investigation into its safety profile .
Summary Table of Key Characteristics
Characteristic | Details |
---|---|
Chemical Class | Aminosteroidal non-depolarizing NMBA |
Onset Time | Rapid (similar to succinylcholine) |
Duration of Action | Short to medium |
Clearance Rate | 0.26 - 0.67 L/h/kg (avg ~0.45) |
Volume of Distribution | ~0.3 L/kg |
Major Adverse Effects | Bronchospasm |
Market Status | Withdrawn (2001) |
Eigenschaften
CAS-Nummer |
465499-11-0 |
---|---|
Molekularformel |
C37H61N2O4+ |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Isomerische SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Kanonische SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Key on ui other cas no. |
465499-11-0 |
Synonyme |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.